molecular formula C10H7Cl2NO2S B3318793 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione CAS No. 102653-57-6

3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B3318793
CAS RN: 102653-57-6
M. Wt: 276.14 g/mol
InChI Key: HBRHVYDRMDAFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (DCBT) is a chemical compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione involves the modulation of various biological pathways, including the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in apoptosis and cell cycle arrest. PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism, and its activation by 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione leads to the downregulation of inflammatory cytokines.
Biochemical and Physiological Effects:
3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying the effects of different compounds on these pathways. However, one limitation of using 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione is that it can be toxic at high concentrations, which could affect the results of experiments.

Future Directions

There are several potential future directions for research on 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new drugs based on 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione, which could be useful in the treatment of various diseases. Another area of interest is the further elucidation of the mechanisms of action of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione, which could lead to a better understanding of its potential applications in medicine. Additionally, more research is needed to determine the optimal dosage and toxicity profile of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione, which could help to guide its use in clinical settings.

Scientific Research Applications

3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields of medicine, including cancer therapy, neuroprotection, and anti-inflammatory therapy. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRHVYDRMDAFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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